

In-Depth Technical Guide: Solubility of 3-Aminoquinoline in Organic Solvents

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Compound of Interest

Compound Name: 3-Aminoquinoline

Cat. No.: B160951

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Introduction

3-Aminoquinoline is a pivotal heterocyclic amine that serves as a fundamental building block in medicinal chemistry and materials science. Its quinoline scaffold is a common feature in a variety of biologically active compounds, including antimalarial and anticancer agents. The solubility of **3-aminoquinoline** in organic solvents is a critical parameter for its application in synthetic chemistry, formulation development, and analytical sciences. Understanding its solubility profile allows for the optimization of reaction conditions, purification processes, and the development of suitable delivery systems for drug candidates. This guide provides a comprehensive overview of the solubility of **3-aminoquinoline** in various organic solvents, details experimental protocols for its determination, and illustrates a key application in a logical workflow.

Physicochemical Properties of 3-Aminoquinoline

Property	Value	Reference
CAS Number	580-17-6	[1]
Molecular Formula	C ₉ H ₈ N ₂	[1]
Molecular Weight	144.17 g/mol	[1]
Appearance	White to beige crystalline powder	[2]
Melting Point	91-94 °C	[2]
pKa	4.91	[3]

Solubility Data

Quantitative solubility data for **3-aminoquinoline** in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative and some quantitative information has been compiled below. The data is presented at ambient temperature (approximately 20-25°C) unless otherwise specified.

Solvent	Chemical Formula	Type	Solubility	Reference
Water	H ₂ O	Protic, Polar	3260 mg/L	[3]
Methanol	CH ₃ OH	Protic, Polar	Soluble	[2][4]
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	Aprotic, Polar	Soluble; a 10mM solution can be prepared	[4][5]
Chloroform	CHCl ₃	Aprotic, Nonpolar	Soluble	[5]
Dichloromethane (DCM)	CH ₂ Cl ₂	Aprotic, Nonpolar	Soluble	[5]
Ethyl Acetate	C ₄ H ₈ O ₂	Aprotic, Polar	Soluble	[5]
Acetone	C ₃ H ₆ O	Aprotic, Polar	Soluble	[5]

Note: The term "Soluble" indicates that the source states solubility without providing a specific quantitative value. The lack of extensive quantitative data highlights the necessity for experimental determination for specific applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values, the following experimental protocols are recommended. The Shake-Flask method followed by a suitable analytical technique is considered the gold standard for determining thermodynamic solubility.

Shake-Flask Method Coupled with UV-Vis Spectrophotometry

This method is suitable for determining the equilibrium solubility of a compound in a specific solvent, provided the compound has a chromophore that absorbs in the UV-Vis spectrum.

4.1.1. Materials

- **3-Aminoquinoline** (solid)
- Solvent of interest (e.g., ethanol, acetonitrile, toluene)
- Volumetric flasks
- Scintillation vials with screw caps
- Orbital shaker or wrist-action shaker in a temperature-controlled environment
- Syringe filters (0.22 μm , PTFE or other solvent-compatible material)
- UV-Vis Spectrophotometer
- Quartz cuvettes

4.1.2. Procedure

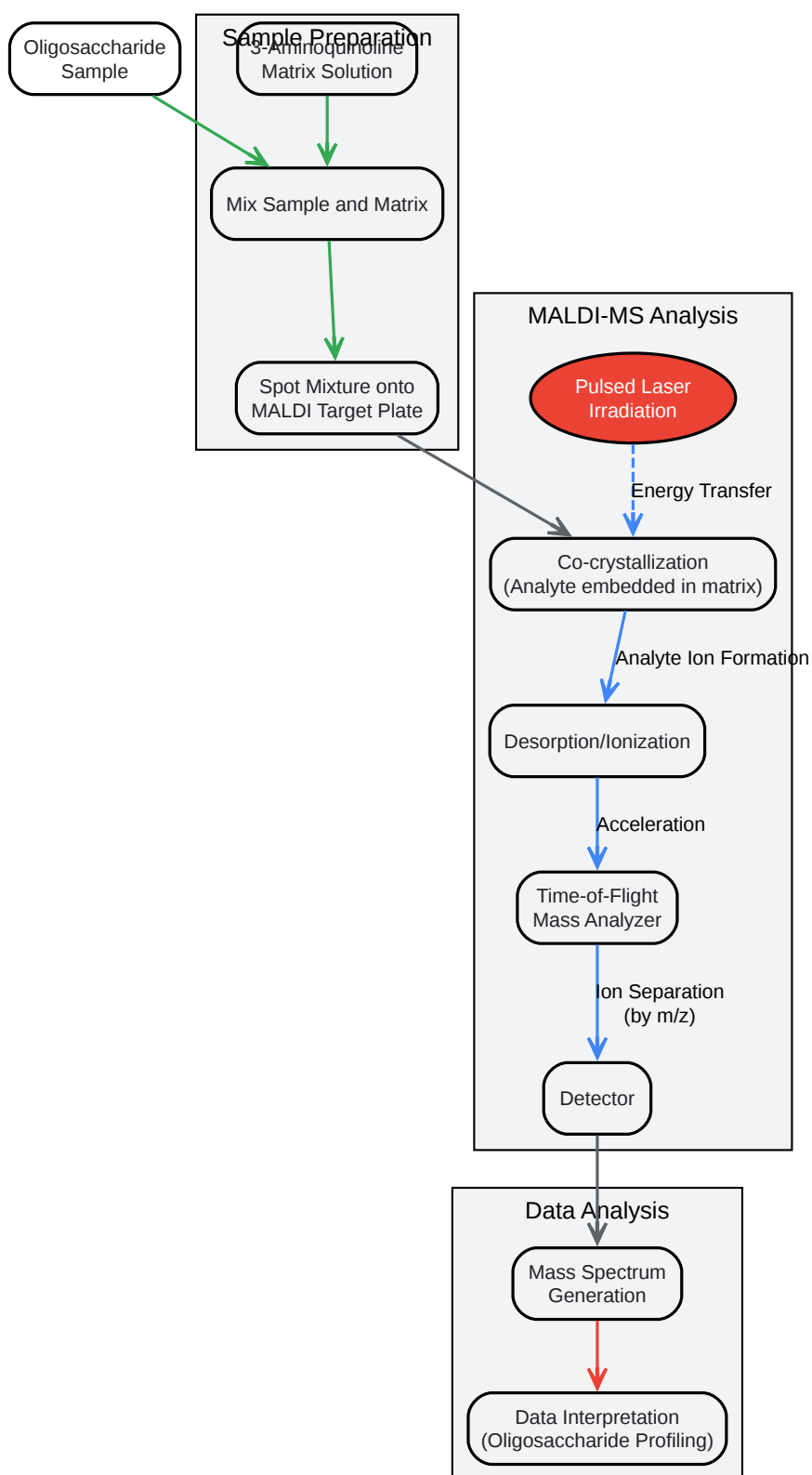
- Preparation of Standard Solutions:

- Prepare a stock solution of **3-aminoquinoline** of a known concentration in the solvent of interest.
- Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.
- Calibration Curve Generation:
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) for **3-aminoquinoline** in the chosen solvent.
 - Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).
- Equilibration:
 - Add an excess amount of solid **3-aminoquinoline** to a scintillation vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
 - Seal the vials to prevent solvent evaporation.
 - Place the vials on a shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
- Sample Collection and Analysis:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Carefully withdraw a sample from the supernatant using a syringe.
 - Immediately filter the sample through a 0.22 μm syringe filter into a clean vial to remove any undissolved microparticles.
 - Dilute the filtered, saturated solution with the solvent as necessary to bring the absorbance within the linear range of the calibration curve.
 - Measure the absorbance of the diluted solution at the λ_{max} .

- Calculation of Solubility:
 - Using the equation from the linear regression of the calibration curve, determine the concentration of **3-aminoquinoline** in the diluted sample.
 - Account for the dilution factor to calculate the concentration of the saturated solution. This concentration represents the solubility of **3-aminoquinoline** in the solvent at the specified temperature.

Visualization of an Experimental Workflow

3-Aminoquinoline is utilized as a matrix for the analysis of oligosaccharides in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. The following diagram illustrates the general workflow for this application.



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